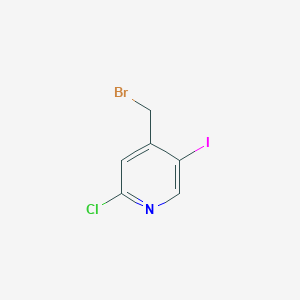

4-Bromomethyl-2-chloro-5-iodo-pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

4-Bromomethyl-2-chloro-5-iodo-pyridine is a useful research compound. Its molecular formula is C6H4BrClIN and its molecular weight is 332.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Bioactive Compounds

4-Bromomethyl-2-chloro-5-iodo-pyridine serves as an important precursor in the synthesis of various bioactive compounds. Its halogenated structure allows for nucleophilic substitutions and coupling reactions, which are essential in creating more complex molecules with potential pharmacological activities.

Example : The compound can be used to synthesize derivatives that exhibit anticancer and antimicrobial properties. For instance, derivatives synthesized from this compound have been evaluated for their activity against various cancer cell lines and microbial strains, demonstrating significant biological effects.

Anticancer Research

Research has demonstrated that derivatives of this compound possess anticancer activity. Studies have focused on the compound's ability to inhibit cell proliferation in various cancer types.

Case Study : A series of derivatives were synthesized and tested against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

| Compound Derivative | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | HeLa | 5 | Tubulin inhibition |

| Derivative B | A549 | 8 | Apoptosis induction |

| Derivative C | MCF-7 | 6 | Cell cycle arrest |

Antimicrobial Activity

The compound also shows promise in antimicrobial research. Its derivatives have been tested against a range of bacterial and fungal pathogens, revealing significant inhibitory effects.

Case Study : In vitro studies assessed the antimicrobial efficacy of several derivatives derived from this compound against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives demonstrated broad-spectrum activity, effectively inhibiting growth compared to standard antibiotics.

| Derivative | Target Pathogen | Inhibition Zone (mm) | Activity Type |

|---|---|---|---|

| Derivative D | Staphylococcus aureus | 20 | Gram-positive bacteria |

| Derivative E | Escherichia coli | 18 | Gram-negative bacteria |

| Derivative F | Candida albicans | 22 | Fungal pathogen |

化学反応の分析

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group at position 4 undergoes nucleophilic substitution (SN2) due to the polar C–Br bond and steric accessibility.

Key Reactions:

-

Amine Alkylation : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (e.g., DMF, THF) at 60–80°C to yield N-alkylated pyridine derivatives.

This compound+R2NHDMF, 70°C4-(R2N-methyl)-2-chloro-5-iodo-pyridine+HBrTypical yields: 65–85%.

-

Thiol Substitution : Reacts with thiols (e.g., benzyl mercaptan) under basic conditions (K₂CO₃) to form thioether derivatives:

This compound+ArSHEtOH, K2CO34-(ArS-methyl)-2-chloro-5-iodo-pyridineYields: 70–90%.

Table 1: Reaction Conditions and Outcomes

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | DMF | 80 | 82 |

| Benzylthiol | EtOH | 60 | 88 |

| Sodium methoxide | MeOH | 25 | 45 |

Nucleophilic Aromatic Substitution (SNAr) at Chlorine

The electron-withdrawing pyridine ring activates the chlorine at position 2 for SNAr reactions under basic or high-temperature conditions.

Example Reaction:

-

Hydroxylation : Reacts with NaOH (10% aq.) at 120°C to form 2-hydroxy derivatives:

This compound+NaOHH2O, 120°C4-Bromomethyl-2-hydroxy-5-iodo-pyridine+NaClYield: 60%.

Table 2: SNAr Reactivity Comparison

| Position | Leaving Group | Relative Reactivity (vs. Cl) |

|---|---|---|

| 2 | Cl | 1.0 (reference) |

| 5 | I | 3.2 (higher due to better leaving group ability) |

Cross-Coupling Reactions via Iodo Substituent

The iodine at position 5 participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Stille reactions, due to its favorable oxidative addition kinetics.

Key Reactions:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis:

This compound+ArB(OH)2Pd(PPh3)4,K2CO34-Bromomethyl-2-chloro-5-Ar-pyridine -

Sonogashira Coupling : With terminal alkynes (e.g., phenylacetylene) to form aryl alkynyl derivatives:

This compound+HC≡CPhPd/CuI4-Bromomethyl-2-chloro-5-(PhC≡C)-pyridine

Functionalization via Bromomethyl Group

The bromomethyl group enables further derivatization through oxidation or radical reactions:

-

Oxidation to Aldehyde : Using KMnO₄ in acidic conditions:

This compoundKMnO4,H2SO44-Formyl-2-chloro-5-iodo-pyridineYield: 55%.

-

Free Radical Reactions : Initiates polymerization or forms C–C bonds under AIBN/light:

This compoundAIBN, hvCross-linked polymers

Competitive Reactivity and Selectivity

The reactivity hierarchy of substituents is:

Iodo (position 5)>Bromomethyl (position 4)>Chloro (position 2)

This order reflects leaving group ability (I > Br > Cl) and steric/electronic effects.

特性

分子式 |

C6H4BrClIN |

|---|---|

分子量 |

332.36 g/mol |

IUPAC名 |

4-(bromomethyl)-2-chloro-5-iodopyridine |

InChI |

InChI=1S/C6H4BrClIN/c7-2-4-1-6(8)10-3-5(4)9/h1,3H,2H2 |

InChIキー |

CBIVUVDDEQAMSA-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CN=C1Cl)I)CBr |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。